BRD4 Inhibitor-28

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de BRD4-28 est un composé de petite molécule conçu pour inhiber l’activité de la protéine 4 contenant le domaine bromodomaine (BRD4). BRD4 est un membre de la famille des protéines à domaine bromodomaine et extra-terminal (BET), qui jouent un rôle crucial dans la régulation de l’expression génique en reconnaissant les résidus de lysine acétylés sur les histones et d’autres protéines . BRD4 a été impliqué dans diverses maladies, notamment le cancer, l’inflammation et les maladies cardiovasculaires .

Méthodes De Préparation

La synthèse de l’inhibiteur de BRD4-28 implique plusieurs étapes, notamment la formation d’intermédiaires clés et les réactions de couplage finales. Une voie de synthèse courante comprend les étapes suivantes :

Formation de la structure de base : La structure de base de l’inhibiteur de BRD4-28 est généralement synthétisée par une série de réactions impliquant la formation d’un échafaudage de benzo[d]isoxazole. Cela implique la cyclisation de précurseurs appropriés dans des conditions spécifiques.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants afin d’améliorer son affinité de liaison et sa sélectivité pour BRD4. Cette étape implique souvent l’utilisation de réactifs tels que les sulfonamides, les amines et les halogénures.

Couplage final : La dernière étape consiste à coupler la structure de base fonctionnalisée avec d’autres entités pour compléter la synthèse de l’inhibiteur de BRD4-28. Cette étape peut impliquer l’utilisation de réactifs de couplage tels que HATU ou EDCI.

Les méthodes de production industrielle de l’inhibiteur de BRD4-28 impliquent généralement l’optimisation des conditions réactionnelles pour obtenir des rendements et une pureté élevés. Cela peut inclure l’utilisation de plateformes de synthèse automatisées et de techniques de purification telles que la chromatographie.

Analyse Des Réactions Chimiques

L’inhibiteur de BRD4-28 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’échafaudage de benzo[d]isoxazole, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau de groupes fonctionnels spécifiques, tels que les groupes nitro, conduisant à la formation d’amines.

Substitution : Les réactions de substitution sont courantes, en particulier aux positions où des halogénures ou d’autres groupes partants sont présents

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines, les thiols). Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’inhibiteur de BRD4-28 a un large éventail d’applications de recherche scientifique, notamment :

Recherche sur le cancer : L’inhibiteur de BRD4-28 s’est avéré prometteur pour inhiber la croissance de diverses lignées de cellules cancéreuses, notamment la leucémie myéloïde aiguë, le cancer de la prostate et le cancer du sein. Il agit en perturbant la transcription d’oncogènes tels que c-MYC et BCL-2.

Inflammation : Le composé a été étudié pour son potentiel à réduire l’inflammation en inhibant l’expression de cytokines pro-inflammatoires.

Maladies cardiovasculaires : L’inhibiteur de BRD4-28 a été étudié pour son rôle dans la modulation de l’expression génique liée aux maladies cardiovasculaires, offrant potentiellement des avantages thérapeutiques.

Recherche épigénétique : En tant qu’inhibiteur de domaine bromodomaine, l’inhibiteur de BRD4-28 est un outil précieux pour étudier le rôle des modifications épigénétiques dans la régulation génique.

Applications De Recherche Scientifique

BRD4 Inhibitor-28 has a wide range of scientific research applications, including :

Cancer Research: this compound has shown promise in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. It works by disrupting the transcription of oncogenes such as c-MYC and BCL-2.

Inflammation: The compound has been studied for its potential to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Cardiovascular Diseases: this compound has been investigated for its role in modulating gene expression related to cardiovascular diseases, potentially offering therapeutic benefits.

Epigenetic Research: As a bromodomain inhibitor, this compound is a valuable tool for studying the role of epigenetic modifications in gene regulation.

Mécanisme D'action

L’inhibiteur de BRD4-28 exerce ses effets en se liant aux domaines bromodomaines de BRD4, empêchant ainsi l’interaction entre BRD4 et les résidus de lysine acétylés sur les histones . Cette perturbation conduit à l’inhibition de l’activation transcriptionnelle de gènes cibles, notamment les oncogènes et les gènes inflammatoires. Les cibles moléculaires et les voies impliquées comprennent le complexe de facteur d’élongation de la transcription positive b (P-TEFb) et le recrutement de l’ARN polymérase II vers les promoteurs géniques.

Comparaison Avec Des Composés Similaires

L’inhibiteur de BRD4-28 fait partie d’une classe plus large d’inhibiteurs de BRD4, qui comprend des composés tels que JQ1, I-BET762 et OTX015 . Par rapport à ces composés, l’inhibiteur de BRD4-28 peut offrir des avantages uniques en termes d’affinité de liaison, de sélectivité et de propriétés pharmacocinétiques. Par exemple :

JQ1 : Un inhibiteur de BRD4 bien connu avec une forte puissance mais une sélectivité limitée pour BRD4 par rapport aux autres membres de la famille BET.

I-BET762 : Un autre inhibiteur puissant de BRD4 avec un spectre d’activité plus large contre les protéines BET.

OTX015 : Un inhibiteur de BRD4 en phase clinique avec une activité anticancéreuse prometteuse mais des toxicités potentielles limitantes en dose.

La structure chimique et la fonctionnalisation uniques de l’inhibiteur de BRD4-28 peuvent fournir une sélectivité améliorée et des effets hors cible réduits par rapport à ces composés similaires.

Propriétés

Formule moléculaire |

C23H21N3O3 |

|---|---|

Poids moléculaire |

387.4 g/mol |

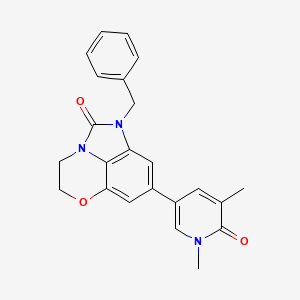

Nom IUPAC |

3-benzyl-6-(1,5-dimethyl-6-oxopyridin-3-yl)-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |

InChI |

InChI=1S/C23H21N3O3/c1-15-10-18(14-24(2)22(15)27)17-11-19-21-20(12-17)29-9-8-25(21)23(28)26(19)13-16-6-4-3-5-7-16/h3-7,10-12,14H,8-9,13H2,1-2H3 |

Clé InChI |

QTVSDAUHDJBCAA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN(C1=O)C)C2=CC3=C4C(=C2)OCCN4C(=O)N3CC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)